2-Iodo-5-methylbenzoic acid
Overview
Description
2-Iodo-5-methylbenzoic acid: is an organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by a methyl group. This compound appears as a white or slightly yellow crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-Iodo-5-methylbenzoic acid involves the iodination of 2-methylbenzoic acid. The process typically includes the following steps :
Reaction Step: 2-Methylbenzoic acid is iodinated in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride.
Purification Step: The reaction mixture undergoes purification through sublimation, distillation, crystallization, or a combination of these methods.
Industrial Production Methods:
In industrial settings, the production of this compound can be achieved through a similar iodination process, ensuring high purity and yield. The use of a zeolite catalyst, which can be recovered and reused, enhances the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
2-Iodo-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.
Reduction Reactions: Products include reduced derivatives such as alcohols.
Scientific Research Applications
2-Iodo-5-methylbenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. The carboxylic acid group can form hydrogen bonds, further affecting the compound’s interactions with biological targets .
Comparison with Similar Compounds
- 2-Iodo-4-methylbenzoic acid
- 4-Fluoro-2-iodo-6-methylbenzoic acid
- 2,6-Diiodo-4-methylbenzoic acid
Comparison:
- 2-Iodo-5-methylbenzoic acid is unique due to the specific positions of the iodine and methyl groups on the benzene ring, which influence its reactivity and applications.
- 2-Iodo-4-methylbenzoic acid has the iodine and methyl groups at different positions, leading to variations in chemical behavior.
- 4-Fluoro-2-iodo-6-methylbenzoic acid includes a fluorine atom, which alters its electronic properties and reactivity.
- 2,6-Diiodo-4-methylbenzoic acid contains two iodine atoms, resulting in distinct reactivity patterns compared to this compound .
Properties
IUPAC Name |
2-iodo-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGWGCDYAJKXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200536 | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52548-14-8 | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52548-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052548148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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